molecular formula C20H34O3 B8033841 Hexadecenylsuccinic anhydride CAS No. 133440-59-2

Hexadecenylsuccinic anhydride

Cat. No.: B8033841
CAS No.: 133440-59-2
M. Wt: 322.5 g/mol
InChI Key: RSPWVGZWUBNLQU-UHFFFAOYSA-N
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Description

Hexadecenylsuccinic anhydride is an organic compound with the molecular formula C20H34O3. It is a derivative of succinic anhydride, where one of the hydrogen atoms is replaced by a hexadecenyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Hexadecenylsuccinic anhydride can be synthesized through the reaction of succinic anhydride with hexadecenyl alcohol. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction conditions may vary, but common parameters include temperatures ranging from 100°C to 150°C and reaction times of several hours.

In industrial production, this compound is often synthesized using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Hexadecenylsuccinic anhydride undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, this compound hydrolyzes to form hexadecenylsuccinic acid.

    Esterification: It can react with alcohols to form esters, which are useful in various applications.

    Amidation: this compound can react with amines to form amides, which are important intermediates in organic synthesis.

Common reagents used in these reactions include water, alcohols, and amines. The major products formed from these reactions are hexadecenylsuccinic acid, esters, and amides, respectively.

Scientific Research Applications

Hexadecenylsuccinic anhydride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of esters and amides.

    Biology: this compound is used in the modification of biomolecules, such as proteins and polysaccharides, to enhance their properties.

    Medicine: It is investigated for its potential use in drug delivery systems, where it can be used to modify the surface properties of nanoparticles.

    Industry: this compound is used as an emulsifier in the production of cosmetics, food products, and coatings.

Mechanism of Action

The mechanism of action of hexadecenylsuccinic anhydride involves its ability to react with nucleophiles, such as water, alcohols, and amines. The anhydride group is highly reactive and can undergo nucleophilic attack, leading to the formation of various derivatives. These reactions are facilitated by the presence of catalysts and specific reaction conditions.

Comparison with Similar Compounds

Hexadecenylsuccinic anhydride is similar to other alkenyl succinic anhydrides, such as octenyl succinic anhydride and dodecenyl succinic anhydride. it is unique due to its longer alkenyl chain, which imparts different physical and chemical properties. For example, this compound has higher hydrophobicity compared to its shorter-chain counterparts, making it more suitable for applications requiring enhanced water resistance.

Similar compounds include:

  • Octenyl succinic anhydride
  • Dodecenyl succinic anhydride
  • Hexadecylsuccinic anhydride

These compounds share similar reactivity but differ in their alkenyl chain lengths, which influence their specific applications and properties.

Properties

CAS No.

133440-59-2

Molecular Formula

C20H34O3

Molecular Weight

322.5 g/mol

IUPAC Name

3-hexadec-1-enyloxolane-2,5-dione

InChI

InChI=1S/C20H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-17-19(21)23-20(18)22/h15-16,18H,2-14,17H2,1H3

InChI Key

RSPWVGZWUBNLQU-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCC=CC1CC(=O)OC1=O

Isomeric SMILES

CCCCCCCCCCCCCC/C=C/C1CC(=O)OC1=O

Canonical SMILES

CCCCCCCCCCCCCCC=CC1CC(=O)OC1=O

physical_description

Liquid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexadecenylsuccinic anhydride
Reactant of Route 2
Hexadecenylsuccinic anhydride
Reactant of Route 3
Hexadecenylsuccinic anhydride
Reactant of Route 4
Hexadecenylsuccinic anhydride
Reactant of Route 5
Hexadecenylsuccinic anhydride
Reactant of Route 6
Hexadecenylsuccinic anhydride

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